Dual FABP4/5 Target Engagement Profile vs. Selective FABP4 Inhibitors
This compound is designed as a dual FABP4 and FABP5 inhibitor, a distinct profile from selective FABP4 inhibitors like BMS-309403. The compound's direct analog series in the Roche patent demonstrates balanced low nanomolar potency on both targets, a critical feature for addressing the compensatory upregulation of FABP5 observed with selective FABP4 inhibition [1].
| Evidence Dimension | Inhibitory Activity Against Recombinant Human FABP5 (TR-FRET Assay) |
|---|---|
| Target Compound Data | IC50 = 16 nM for the closest structural analog from the same non-annulated thiophenylamide patent family (US9353102) [2]. |
| Comparator Or Baseline | Selective FABP4 inhibitor BMS-309403: IC50 > 10,000 nM against FABP5, demonstrating complete selectivity [3]. |
| Quantified Difference | A >625-fold improvement in FABP5 inhibitory potency for the target chemotype over a classic selective FABP4 probe. |
| Conditions | Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay at pH 7.5, utilizing recombinant human FABP5. |
Why This Matters
Procurement of a selective FABP4 inhibitor will not replicate the FABP5-dependent therapeutic activities, such as the specific modulation of PPARβ/δ signaling, which is central to the target compound's mechanism [1].
- [1] Buettelmann, B., Ceccarelli, S. M., Kuehne, H., Kuhn, B., Neidhart, W., Obst Sander, U., & Richter, H. (2016). Non-annulated thiophenylamides (U.S. Patent No. 9,353,102). Hoffmann-La Roche Inc. Described on BindingDB as Non-annulated thiophenylamides targeting FABP5. View Source
- [2] BindingDB. (n.d.). Ki Summary for EntryID 8149: Ligand BDBM234709. Affinity Data: IC50 16 nM for FABP5. As cited in US Patent 9353102. View Source
- [3] Sulsky, R., Magnin, D. R., Huang, Y., Simpkins, L., Taunk, P., Patel, M., ... & Robl, J. A. (2007). Potent and selective biphenyl azole inhibitors of adipocyte fatty acid binding protein (aFABP). Bioorganic & medicinal chemistry letters, 17(12), 3511-3515. View Source
